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Compound of Interest

Compound Name: 9-Fluoreneacetic acid

Cat. No.: B1208043

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Fluoreneacetic acid (CAS No: 6284-80-6), a vital analytical tool for its identification and
characterization in research and development. The document details expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the
methodologies for their acquisition.

Introduction

9-Fluoreneacetic acid, with a molecular formula of C1sH1202 and a molecular weight of
224.25 g/mol , is a derivative of fluorene.[1][2] Accurate spectroscopic analysis is fundamental
for confirming its structure, purity, and for its application in various scientific fields, including
drug development. This guide presents a consolidated reference for the key spectroscopic
signatures of this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 9-
Fluoreneacetic acid. Due to the limited availability of public, comprehensive raw data, some
values are predicted based on the analysis of its chemical structure and comparison with
related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~10-12 Singlet (broad) 1H -COOH
Aromatic CH
~7.8 Doublet 2H N
(positions 4 & 5)
Aromatic CH
~7.6 Doublet 2H N
(positions 1 & 8)
_ Aromatic CH
~7.4 Triplet 2H .
(positions 3 & 6)
] Aromatic CH
~7.3 Triplet 2H N
(positions 2 & 7)
~4.2 Triplet 1H CH at position 9
~3.2 Doublet 2H -CH2-COOH

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm Assignment

~175 -COOH

~145 Quaternary Aromatic C (positions 4a, 4b)
~141 Quaternary Aromatic C (positions 8a, 9a)
~128 Aromatic CH

~127 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~45 CH at position 9

~40 -CH2-
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Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm~?) Functional Group Description
3300-2500 O-H Carboxylic acid, broad
3100-3000 C-H Aromatic stretch
2950-2850 C-H Aliphatic stretch
~1700 C=0 Carboxylic acid, strong
1600, 1475 Cc=C Aromatic ring stretch
~1300 C-O Carboxylic acid stretch
~900-690 C-H Aromatic bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

miz Interpretation

224 [M]*, Molecular ion

179 [M - COOH]*, Loss of carboxylic acid group
165 [Fluorenyl]* fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 9-Fluoreneacetic acid is dissolved in 0.5-
0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs) or Dimethyl sulfoxide-de
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(DMSO-de), in a 5 mm NMR tube.

 Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized.

» 'H NMR Acquisition: A standard one-pulse sequence is used. The spectral width is set to
cover the expected range of proton chemical shifts. Data is acquired with a sufficient number
of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum
with singlet peaks for each unique carbon atom. A longer acquisition time and a greater
number of scans are typically required compared to *H NMR.

o Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid 9-Fluoreneacetic acid sample is placed
directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample spectrum is then acquired, typically over a range of 4000-400 cm~1.

» Data Processing: The final IR spectrum is obtained by automatically ratioing the sample
spectrum against the background spectrum.

Mass Spectrometry (MS)

» Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled
with chromatography, through a Gas Chromatography (GC) or Liquid Chromatography (LC)
system.

« lonization: Electron lonization (El) is a common method for this type of molecule, typically at
70 eV.
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¢ Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio.

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of
different ions.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 9-Fluoreneacetic acid.

Spectroscopic Analysis Workflow for 9-Fluoreneacetic Acid
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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